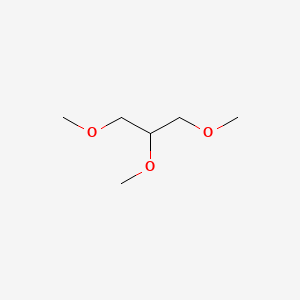

1,2,3-Trimethoxypropane

Descripción

Contextualization within Glycerol-Derived Compounds

1,2,3-Trimethoxypropane (TMP) is the trimethyl ether of propane-1,2,3-triol (B13761041), more commonly known as glycerol (B35011). acs.orgfigshare.com Glycerol is a readily available and inexpensive polyol derived from the transesterification of triglycerides from plant and animal sources in the production of biodiesel. figshare.commdpi.comdoi.org The surplus of crude glycerol has spurred significant research into its valorization, transforming it into value-added chemicals. mdpi.comdoi.org

The conversion of glycerol, a triol, into its triether, this compound, is a synthetic modification that has garnered interest for producing bio-sourced solvents and fuel additives. doi.orgacs.org The etherification of glycerol can yield a variety of products, including mono-, di-, and tri-ethers, depending on the reaction conditions and the alcohol used. mdpi.compreprints.org The production of tert-butyl glyceryl ethers, for instance, is explored for their potential as gasoline octane (B31449) boosters. doi.org The properties of glycerol ethers, such as their solubility and stability, are influenced by the attachment of hydrophobic alkyl chains to the glycerol backbone. ppor.az

Significance as a Bio-sourced Chemical Platform

This compound is gaining recognition as a "green" or bio-sourced solvent and chemical intermediate. acs.orggoogle.com Its derivation from glycerol, a renewable feedstock, positions it as a sustainable alternative to petroleum-based chemicals. mdpi.comdoi.org Research suggests that 1,2,3-TMP may be a less toxic alternative to solvents like diglyme (B29089), with which it is a constitutional isomer, sharing the same molecular formula (C₆H₁₄O₃). acs.orgacs.orgacs.org

The potential applications of this compound are diverse. It has been investigated as a physical solvent for carbon dioxide absorption, showing favorable properties for gas treating applications. acs.orgfigshare.comacs.org Its structure is analogous to the polyether solvents used in the Selexol process for acid gas removal. acs.orgacs.org Furthermore, it has been explored as a solvent in various organic reactions, including reductions, transesterifications, and organometallic reactions. rsc.orglsmu.lt There is also interest in its use as an electrolyte in lithium-O₂ batteries and as a fuel additive to improve combustion properties. lookchem.comrsc.org

Historical Evolution and Recent Advancements in this compound Studies

Early Synthetic Efforts and Challenges

Historically, the synthesis of this compound has been documented, though often with significant challenges. An early method described by Fairbourne and colleagues in 1931 involved the reaction of a dimethyl glycerol ether with metallic sodium and sodium sulfate (B86663). google.com However, the preparation of the glycerol dimethyl ether precursor was a difficult process, requiring high temperatures and a complex purification involving multiple distillations. google.com

A traditional route for ether synthesis, the Williamson ether synthesis, which involves reacting an alkoxide with an alkylating agent, has also been applied. doi.org For example, the reaction of glycerol with dimethyl sulfate in the presence of a strong base like sodium or potassium hydroxide (B78521) can yield the trimethyl glyceryl ether. doi.org While effective, this method often utilizes highly toxic reagents like dimethyl sulfate, which is a drawback from a green chemistry perspective. acs.org

Modern Resurgence and Research Focus

The successful synthesis of pure this compound was more recently reported in 2013 by Sutter et al. acs.orgacs.org Their work highlighted that while viable, the synthetic methods were not yet ideal from a "green" chemistry standpoint, prompting investigations into alternative preparation methods. acs.orgacs.org

A significant advancement has been the development of a one-step synthesis from glycerol using phase-transfer catalysis. rsc.org This method offers good yield and selectivity under mild, solvent-free conditions, making it more suitable for industrial-scale production at a reduced cost. google.comrsc.org The process involves reacting glycerol with a methylating agent in the presence of a phase-transfer catalyst and a basic medium. google.com This approach has been successfully performed on a 150g scale without the need for heating. lsmu.lt

Recent research has also focused on characterizing the thermophysical properties of this compound, such as its density, viscosity, and vapor pressure, which were previously unreported. acs.orgfigshare.comacs.org These studies are crucial for evaluating its potential as a solvent in various applications, including CO₂ capture. acs.orgacs.orgresearchgate.net Furthermore, its low toxicity profile has been a key area of investigation, with studies indicating low acute toxicity, no skin sensitization, and no mutagenicity. acs.orgrsc.org

Research on this compound Synthesis and Properties

| Aspect | Key Findings | References |

| Synthesis | Successful one-step synthesis from glycerol via phase-transfer catalysis has been achieved with high yield and selectivity. | google.comrsc.orglsmu.lt |

| Purity | Pure 1,2,3-TMP can be obtained, but early methods involved challenging purification steps. | acs.orggoogle.comacs.org |

| Green Chemistry | Considered a "green" solvent due to its bio-sourced origin and lower toxicity compared to some isomers. | acs.orggoogle.comrsc.org |

| Applications | Investigated as a CO₂ absorption solvent, an electrolyte for batteries, a fuel additive, and a solvent for organic reactions. | acs.orgrsc.orglookchem.comrsc.org |

| Toxicity | Studies show low acute toxicity, no skin sensitization, and no mutagenicity. | acs.orgrsc.org |

| Physical Properties | Recent studies have begun to characterize its density, viscosity, and vapor pressure. | acs.orgfigshare.comacs.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3-trimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-4-6(9-3)5-8-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYMIAFKNJGSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174674 | |

| Record name | Propane, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20637-49-4 | |

| Record name | 1,2,3-Trimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20637-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,2,3-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1,2,3 Trimethoxypropane

Glycerol-Based Synthetic Pathways

The transformation of glycerol (B35011) into 1,2,3-trimethoxypropane represents a key strategy in biorefining. Various synthetic pathways have been explored to achieve this conversion, with one-step phase transfer catalysis emerging as a particularly effective method.

One-Step Phase Transfer Catalysis (PTC) Synthesis

A highly efficient, one-step synthesis of this compound from glycerol has been developed utilizing phase transfer catalysis (PTC). lsmu.ltrsc.orgresearchgate.net This method involves the reaction of glycerol with a methylating agent in the presence of a phase transfer catalyst and a base, often without the need for an additional solvent. lsmu.ltresearchgate.netgoogle.com The PTC approach facilitates the reaction between reactants present in different phases (e.g., a solid base and a liquid organic phase), thereby accelerating the reaction rate. fzgxjckxxb.comacenet.edutcichemicals.com

The choice of the catalytic system, comprising an inorganic base and a phase transfer catalyst (typically a quaternary ammonium (B1175870) salt), is crucial for the successful synthesis of this compound.

Inorganic Bases: Strong inorganic bases are employed to deprotonate the hydroxyl groups of glycerol, making them nucleophilic for the subsequent methylation reaction. Potassium hydroxide (B78521) (KOH) in pellet form is a commonly used and effective base for this transformation. acs.orgrsc.org The basicity of the catalyst has been shown to directly influence the conversion of glycerol, with stronger bases leading to higher conversion rates. nih.govuu.nl For instance, in the etherification of glycerol, the catalytic activity of alkaline earth metal oxides was found to increase in the order of MgO < CaO < SrO < BaO, which corresponds to their increasing basicity. nih.govuu.nl

Ammonium Salts: Quaternary ammonium salts are the most widely used phase transfer catalysts due to their affordability and effectiveness. fzgxjckxxb.comacenet.edu These salts, often referred to as "quats," facilitate the transfer of the deprotonated glycerol (alkoxide) from the solid or aqueous phase to the organic phase where the reaction with the methylating agent occurs. fzgxjckxxb.comgatech.edu Tetrabutylammonium hydrogen sulfate (B86663) ((n-Bu)₄NHSO₄) is a specific example of a phase transfer catalyst that has been successfully used in the synthesis of this compound. rsc.org The structure of the quaternary ammonium salt, including the nature of the alkyl groups, can influence the efficiency of the phase transfer process. gatech.edu

Table 1: Catalytic Systems for this compound Synthesis

| Component | Example | Role in Reaction |

| Inorganic Base | Potassium Hydroxide (KOH) | Deprotonates glycerol hydroxyl groups |

| Phase Transfer Catalyst | Tetrabutylammonium hydrogen sulfate ((n-Bu)₄NHSO₄) | Transfers glyceroxide anion to the organic phase |

A significant advantage of the phase transfer catalysis route is the ability to perform the synthesis under mild and environmentally friendly conditions.

Atmospheric Pressure and Ambient Temperature: The synthesis of this compound via PTC can be carried out at atmospheric pressure and does not require heating. lsmu.ltresearchgate.net This not only reduces energy consumption but also enhances the safety and scalability of the process, making it suitable for industrial applications at a reduced cost. google.com

The one-step PTC synthesis of this compound from glycerol demonstrates high efficiency in terms of both conversion and selectivity.

Conversion Rates: Under optimized conditions, the conversion of glycerol can be complete. lsmu.ltresearchgate.net This indicates that the catalytic system and reaction conditions are highly effective in transforming the starting material.

Selectivity: The selectivity for the desired product, this compound (also known as glycerol trimethyl ether), is reported to be above 95%. lsmu.ltresearchgate.net This high selectivity minimizes the formation of byproducts, such as partially methylated glycerol ethers (e.g., 1,3-dimethoxypropan-2-ol, 2,3-dimethoxypropan-1-ol, and 3-methoxypropan-1,2-diol), simplifying the purification process and maximizing the yield of the target molecule. rsc.org Reported yields for the isolated product are around 78-79%. researchgate.netrsc.org

Table 2: Reaction Outcomes for this compound Synthesis via PTC

| Parameter | Reported Value | Source |

| Glycerol Conversion | Complete | lsmu.lt, researchgate.net |

| Selectivity for this compound | >95% | lsmu.lt, researchgate.net |

| Isolated Yield | 78-79% | researchgate.net, rsc.org |

Exploration of Alternative Methylating Agents

While various methylating agents can theoretically be used, dimethyl sulfate (DMS) has been employed in the synthesis of this compound. acs.orgresearchgate.net The reaction of glycerol with dimethyl sulfate in the presence of a base like potassium or sodium hydroxide can lead to the formation of the trimethyl glyceryl ether with high selectivity. researchgate.netdoi.org However, it is important to note that dimethyl sulfate is a highly toxic and corrosive substance, which presents a significant drawback for its large-scale industrial use. acs.orgresearchgate.net

The search for safer and more environmentally benign methylating agents is an ongoing area of research. Dimethyl carbonate (DMC), for example, has been investigated as a greener alternative to traditional methylating agents like methyl halides and dimethyl sulfate in other reactions. researchgate.netcapes.gov.braiche.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound from glycerol embodies several key principles of green chemistry.

Use of Renewable Feedstocks: The process utilizes glycerol, a bio-based and renewable raw material derived from the production of biodiesel. researchgate.netnih.gov This reduces the reliance on fossil fuels for the production of valuable chemicals.

Atom Economy: The one-step synthesis is designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Safer Solvents and Auxiliaries: The development of solvent-free reaction conditions is a major step towards greener synthesis, eliminating the need for auxiliary substances. lsmu.ltresearchgate.net

Energy Efficiency: Conducting the reaction at ambient temperature and atmospheric pressure significantly reduces the energy requirements of the process. lsmu.ltresearchgate.net

Bio-renewable Feedstock Utilization (Glycerol from Triglycerides)

A cornerstone of the green synthesis of this compound is the use of glycerol as the primary feedstock. acs.orgfigshare.com Glycerol (propane-1,2,3-triol) is a readily available and low-cost natural polyol derived from the transesterification of triglycerides found in plant and animal fats, a process primarily used for biodiesel production. acs.org This positions 1,2,3-TMP as a value-added, bio-sourced chemical.

The direct conversion of glycerol to this compound is typically achieved in a one-step reaction. rsc.org This process involves the complete methylation of glycerol's three hydroxyl groups. The reaction is generally carried out in a basic medium with a suitable methylating agent. For instance, a common laboratory-scale synthesis involves reacting glycerol with a methylating agent like dimethyl sulfate (DMS) in the presence of a base such as potassium hydroxide (KOH). acs.org

| Parameter | Description |

| Feedstock | Glycerol (Propane-1,2,3-triol) |

| Source | Byproduct of triglyceride processing (e.g., biodiesel production) |

| Reaction Type | Williamson Ether Synthesis (SN2) |

| Reagents | Base (e.g., Potassium Hydroxide), Methylating Agent (e.g., Dimethyl Sulfate) |

| Key Feature | Utilizes a renewable, abundant, and low-cost starting material. acs.org |

Solvent-Free and Atom-Economical Approaches

Modern synthetic strategies for this compound prioritize environmentally benign methodologies, specifically focusing on solvent-free conditions and high atom economy. Atom economy is a principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. jocpr.comskpharmteco.com

A highly effective method for synthesizing this compound is through solid-liquid phase-transfer catalysis (PTC). lsmu.ltresearchgate.net This approach allows the reaction to proceed without the need for an additional solvent, which significantly reduces waste and simplifies product purification. google.comrjraap.com In this setup, an inorganic base (like KOH) and a phase-transfer catalyst (such as an ammonium salt) are used. lsmu.ltresearchgate.net The catalyst facilitates the transfer of the alkoxide ions from the solid phase (or the glycerol phase) to the organic phase of the methylating agent, enabling the reaction to occur efficiently.

Key advantages of this solvent-free PTC method include:

High Selectivity: The process shows high selectivity for the desired this compound, with reported values exceeding 95%. lsmu.ltresearchgate.net

Good Yields: The reaction provides good product yields, with some studies reporting yields of 78%. researchgate.net

Mild Conditions: The synthesis can be performed under atmospheric pressure and without the need for heating, which reduces energy consumption. lsmu.lt

Scalability: The process has been successfully demonstrated on a significant scale (e.g., 150 g), indicating its potential for industrial application. lsmu.ltresearchgate.net

From an atom economy perspective, the choice of methylating agent is crucial. While agents like methyl iodide could be used, dimethyl sulfate (DMS) is often preferred as it reduces the mass of byproducts generated, thereby offering a better atom economy. acs.org

| Feature | Solvent-Free Phase-Transfer Catalysis Approach |

| Catalysis | Solid-liquid Phase-Transfer Catalyst (e.g., Ammonium Salt) |

| Solvent | No additional solvent required. google.com |

| Heating | Not required; reaction proceeds at ambient temperature. lsmu.lt |

| Glycerol Conversion | Complete. lsmu.ltresearchgate.net |

| Selectivity for 1,2,3-TMP | > 95%. researchgate.net |

| Yield | ~78%. researchgate.net |

| Atom Economy | Enhanced by avoiding solvents and using efficient methylating agents like DMS. acs.org |

Characterization of Synthetic Intermediates and Byproducts

The direct synthesis of this compound from glycerol is a multi-step methylation process on a molecular level. The reaction proceeds through partially methylated intermediates. Although the goal is complete methylation, the reaction mixture can contain these intermediates as byproducts if the reaction does not go to completion.

The primary byproducts are the result of incomplete etherification of the glycerol backbone. These include monomethoxy and dimethoxy derivatives of glycerol. The characterization of the final product and the identification of these potential byproducts are typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). For example, 1H NMR characterization has been used to confirm the structure of the purified this compound. acs.org

While the reaction is highly selective, potential byproducts that could be formed include:

Monomethoxypropanediols: (e.g., 3-methoxypropane-1,2-diol)

Dimethoxypropanols: (e.g., 1,3-dimethoxypropan-2-ol and 2,3-dimethoxypropan-1-ol)

In some unrelated chemical processes, such as the hydrogenation of glycerol in methanol, this compound itself has been identified as a reaction byproduct, albeit typically in low yields. google.com

| Compound Type | Potential Byproducts of Incomplete Methylation |

| Starting Material | Glycerol (Propane-1,2,3-triol) |

| Intermediates/Byproducts | 3-Methoxypropane-1,2-diol |

| 1,3-Dimethoxypropan-2-ol | |

| 2,3-Dimethoxypropan-1-ol | |

| Final Product | This compound |

Advanced Applications of 1,2,3 Trimethoxypropane in Chemical Synthesis and Industrial Processes

1,2,3-Trimethoxypropane as a Green Reaction Medium

The utility of this compound extends to its application as a reaction medium in various chemical transformations. researchgate.net Its polar aprotic nature and ability to dissolve a range of organic compounds and polymers make it a versatile solvent for advanced chemical synthesis. researchgate.netlsmu.lt

Catalytic Hydrogenation and Transfer Hydrogenation Reactions

This compound has proven to be an effective solvent for hydrogenation and transfer hydrogenation reactions, which are fundamental processes in organic synthesis for the reduction of various functional groups.

Research has demonstrated the successful use of this compound as a medium for the iron-catalyzed transfer hydrogenation of several functional groups. nih.govfrontiersin.org In these reactions, an iron catalyst, such as Fe(acac)₃, facilitates the transfer of hydrogen from a donor molecule to the substrate. nih.govfrontiersin.org This method provides a more sustainable alternative to reductions that rely on precious metal catalysts. organic-chemistry.org The process has been effectively applied to the reduction of carboxylic acids, nitriles, esters, and nitrobenzene, showcasing the broad applicability of this system. nih.govfrontiersin.org

Table 1: Iron-Catalyzed Transfer Hydrogenation in this compound

| Substrate Class | Catalyst | Hydrogen Source | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acids | Fe(acac)₃ | Transfer Hydrogenation | Alcohols | nih.govfrontiersin.org |

| Nitriles | Fe(acac)₃ | Transfer Hydrogenation | Amines | nih.govfrontiersin.org |

| Esters | Fe(acac)₃ | Transfer Hydrogenation | Alcohols | nih.govfrontiersin.org |

This table summarizes the application of this compound in iron-catalyzed transfer hydrogenation reactions.

A notable application of this compound is as a solvent in the copper-catalyzed reduction of various functional groups using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as a benign hydride source. researchgate.netrsc.orgcsic.es This methodology has been successfully employed for the reduction of nitriles, nitro compounds, esters, and carboxylic acids to their corresponding amines and alcohols with good yields. researchgate.netcsic.es The use of a copper catalyst, such as copper triflate (Cu(OTf)₂), offers a more economical and environmentally friendly alternative to other metal catalysts. rsc.orgacs.org The combination of 1,2,3-TMP, a copper catalyst, and TMDS presents a robust system for chemoselective reductions. nih.gov

Table 2: Copper-Catalyzed Reductions with TMDS in this compound

| Functional Group | Catalyst System | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| Nitriles | Copper catalyst (e.g., Cu(OTf)₂) | TMDS | Amines | researchgate.netrsc.orgcsic.es |

| Nitro compounds | Copper catalyst | TMDS | Amines | researchgate.netcsic.es |

| Esters | Copper catalyst | TMDS | Alcohols | researchgate.netcsic.es |

This table outlines the copper-catalyzed reduction of various functional groups using TMDS in this compound.

Organometallic Transformations

This compound has also been identified as a suitable solvent for facilitating organometallic reactions, which are crucial for forming carbon-carbon bonds. researchgate.netlsmu.lt

The Grignard reaction is a fundamental organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. geeksforgeeks.orgpressbooks.pub These reactions are typically sensitive to the solvent used. This compound has been successfully utilized as a reaction medium for Grignard-type reactions, providing an alternative to traditional ether solvents. researchgate.netlsmu.lt Its ability to solvate the organometallic species facilitates the desired nucleophilic addition to form alcohols. researchgate.netlsmu.ltgeeksforgeeks.org

Similar to the Grignard reaction, the Barbier reaction is an organometallic process that produces primary, secondary, or tertiary alcohols. wikipedia.org A key distinction is that the Barbier reaction involves the in situ generation of the organometallic reagent from a metal and an alkyl halide in the presence of a carbonyl compound. wikipedia.org this compound has been effectively employed as a solvent for Barbier-type reactions, demonstrating its versatility in mediating these one-pot organometallic transformations. researchgate.netlsmu.lt The use of this green solvent is particularly advantageous in Barbier reactions, which often utilize less expensive and more water-insensitive metals. wikipedia.org

Carbon-Carbon Coupling Reactions

This compound has been successfully utilized as a reaction medium for several pivotal carbon-carbon bond-forming reactions in organic synthesis. researchgate.netlsmu.lt Its effectiveness as a solvent in these transformations highlights its potential to replace more traditional and often more toxic solvents.

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, has been effectively carried out using this compound as a solvent. researchgate.netlsmu.lt This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.org The use of this compound in this context provides a greener alternative to conventional solvents without compromising the reaction's efficacy. researchgate.netlsmu.lt Research has demonstrated its application in the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles via Suzuki-Miyaura coupling in water, showcasing the versatility of the reaction conditions. rsc.org

Reaction Mechanism: The catalytic cycle of the Suzuki coupling generally proceeds through three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The Sonogashira coupling, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been successfully performed in this compound. researchgate.netlsmu.lt This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The ability to conduct this reaction in a bio-derived solvent like this compound is a significant step towards more sustainable chemical manufacturing. researchgate.net

This compound has also been employed as a solvent for the Heck coupling reaction. researchgate.netlsmu.lt This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The use of this compound in Heck reactions further demonstrates its broad applicability as a solvent for important carbon-carbon bond-forming transformations. researchgate.net

Transesterification Processes (e.g., Glycerol (B35011) and Vegetable Oil)

This compound has been investigated as a solvent in transesterification reactions, particularly those involving glycerol and vegetable oils. researchgate.netresearchgate.net Transesterification is a crucial industrial process, notably in the production of biodiesel from vegetable oils. scielo.brscielo.br In this process, a triglyceride reacts with an alcohol in the presence of a catalyst to form fatty acid alkyl esters (biodiesel) and glycerol. scielo.brscielo.br The use of a glycerol-derived solvent like this compound in these processes presents an interesting, integrated approach to biorefining.

Table 1: Comparison of Catalysts in Vegetable Oil Transesterification

| Catalyst Type | General Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid Catalysts (e.g., H₂SO₄) | Temperatures > 100°C, > 3 hours | High yields in alkyl esters | Slow reaction rates |

| Base Catalysts (e.g., NaOH, KOH) | - | Faster than acid catalysis | Prone to soap formation if water is present |

Etherification by Dehydrogenative Alkylation

The application of this compound extends to its use as a solvent in etherification reactions, specifically through dehydrogenative alkylation. researchgate.netlsmu.ltwordpress.com This type of reaction involves the formation of an ether by coupling an alcohol with another alcohol, liberating hydrogen gas in the process. Recent research has explored nickel-catalyzed dehydrogenative coupling of alcohols with hydrazines as a novel method for C-N bond formation. nih.gov

Polymer Solubilization Capabilities in Polymer Synthesis and Processing

This compound exhibits interesting properties for the solubilization of various polymers, indicating its potential as a solvent in polymer synthesis and processing. researchgate.netlsmu.lt The ability of a solvent to dissolve a polymer is a critical factor in many industrial applications, including coatings, membranes, and plastics recycling. buffalo.edu

Research has shown that several polymers are soluble in this compound. researchgate.net It has been noted for its ability to dissolve polymers such as polystyrene and polycaprolactone (B3415563) to a high extent, and cellulose (B213188) acetate (B1210297) and PVC to a moderate extent. researchgate.net This characteristic positions this compound as a potentially valuable solvent in the polymer industry, offering a greener alternative to traditional solvents. researchgate.netresearchgate.net

Table 2: Polymer Solubility in this compound

| Polymer | Solubility Level |

|---|---|

| Polystyrene | High |

| Polycaprolactone | High |

| Cellulose Acetate | Moderate |

| Polyvinylchloride (PVC) | Moderate |

| Polyester | Soluble researchgate.net |

Role as an Intermediate in Complex Molecule Synthesis

This compound's molecular structure, featuring a propane (B168953) backbone with three methoxy (B1213986) groups, makes it a candidate as a building block or intermediate in the synthesis of more complex molecules. rsc.org While its primary application in research has been as a solvent, its potential as a synthetic intermediate is an area of growing interest.

The synthesis of pharmaceutical compounds often involves the use of versatile intermediates that can be modified to create complex molecular architectures. This compound is considered a potential intermediate in the synthesis of pharmaceuticals. rsc.org Although specific, widely commercialized pharmaceutical precursors derived directly from this compound are not extensively documented in publicly available research, its glycerol-based structure is of interest. Glycerol and its derivatives are generally considered to have low toxicity, which is a desirable characteristic for intermediates in drug synthesis. rsc.org The ether linkages in this compound are relatively stable, but can be cleaved under certain reaction conditions to allow for further functionalization, a key requirement for a versatile precursor. rsc.org

Similar to its potential in the pharmaceutical industry, this compound is noted for its possible application as an intermediate in the production of agrochemicals. rsc.org The development of new pesticides and herbicides often requires novel molecular scaffolds, and the structure of this compound could serve as a starting point for such molecules. The term "agrochemical intermediates" refers to the building blocks used in the synthesis of the final active ingredients in agricultural products. The use of bio-based starting materials like glycerol to produce these intermediates is an attractive proposition from a green chemistry perspective. researchgate.net

The ether linkages present in this compound can impart specific properties such as flexibility and thermal stability to polymers. This has led to the consideration of its use in the development of new materials, including resins and adhesives. rsc.org A patent has described the potential use of this compound as an additive in paints, resins, and glues. google.com In such applications, it could function as a reactive diluent or a modifier to alter the properties of the final cured product. However, detailed research studies on specific formulations of resins or adhesives that incorporate this compound as a key structural component are not widely reported in peer-reviewed literature.

Gas Absorption and Separation Technologies

A more extensively researched and documented application of this compound is in the field of gas absorption and separation, particularly for the capture of carbon dioxide (CO₂). acs.orgresearchgate.netacs.orgresearchgate.net

This compound has been identified as a promising "green" physical solvent for CO₂ absorption. acs.orgacs.org Unlike chemical solvents that react with CO₂, physical solvents absorb the gas based on its solubility, a process that is reversible with changes in pressure. This makes the regeneration of the solvent less energy-intensive.

Research has shown that this compound exhibits favorable properties for CO₂ capture. acs.org Studies have measured its density, viscosity, and CO₂ solubility at various temperatures and pressures to characterize its performance. acs.org The data indicates that its viscosity is comparable to water and about 15% less viscous than its constitutional isomer, diglyme (B29089), at similar temperatures. acs.org Furthermore, its CO₂ solubility is a key performance indicator.

Physicochemical Properties of this compound

This table presents the density and viscosity of this compound at various temperatures as reported in scientific literature.

| Temperature (°C) | Density (g/cm³) | Viscosity (cP) |

|---|---|---|

| 20 | 0.9496 | 1.48 |

| 30 | 0.9408 | 1.25 |

| 40 | 0.9320 | 1.07 |

| 50 | 0.9231 | 0.93 |

| 60 | 0.9143 | 0.81 |

| 70 | 0.9055 | 0.72 |

| 80 | 0.8967 | 0.64 |

Data sourced from Flowers et al. (2016). acs.org

CO₂ Solubility in this compound

This table summarizes the solubility of CO₂ in this compound at different temperatures, expressed as Henry's constants.

| Temperature (°C) | Henry's Constant (atm) |

|---|---|

| 30 | 38.3 |

| 45 | 48.7 |

| 60 | 60.1 |

| 75 | 72.1 |

Data sourced from Flowers et al. (2016). acs.org

These properties, combined with its derivation from a renewable resource like glycerol, position this compound as a noteworthy candidate for use in pre-combustion CO₂ capture and other gas treating applications. acs.orgacs.org

The molecular structure of this compound is analogous to the polyether solvents used in established industrial gas sweetening processes, such as the Selexol process. acs.orgresearchgate.netacs.org The Selexol process employs a mixture of dimethyl ethers of polyethylene (B3416737) glycol to physically absorb acid gases like CO₂ from gas streams. acs.org

The similarity in structure, specifically the presence of ether groups, is what makes this compound an interesting subject of study in this context. acs.org These ether groups are known to contribute positively to CO₂ selectivity. researchgate.net Research comparing this compound to diglyme (diethylene glycol dimethyl ether), a constitutional isomer and a component of polyether solvents, has been conducted to evaluate its relative performance. acs.org These studies suggest that glycerol-derived triethers like this compound warrant deeper consideration as potential alternatives or enhancements to existing physical solvents for CO₂ absorption and other gas treating applications. acs.orgacs.org

Potential for General Acid Gas Removal

This compound (1,2,3-TMP), a trimethyl ether derivative of glycerol, has emerged as a promising physical solvent for the removal of acid gases, such as carbon dioxide (CO₂), from industrial gas streams. acs.orgacs.orgfigshare.comresearchgate.netacs.org Its potential stems from its molecular structure, which is analogous to the polyether solvents utilized in established industrial processes like the Selexol™ process. acs.orgacs.orgresearchgate.netacs.org The Selexol™ process employs a mixture of dimethyl ethers of polyethylene glycol (DMPEG) to physically absorb CO₂, hydrogen sulfide (B99878) (H₂S), and other acidic components from high-pressure gas streams, such as synthesis gas or natural gas. acs.orgbre.com Given the structural similarity, 1,2,3-TMP is considered a candidate for similar gas-treating applications. acs.orgacs.orgfigshare.com

Research into 1,2,3-TMP has focused on characterizing its thermophysical properties and its effectiveness as a physical solvent for CO₂ absorption. acs.orgresearchgate.netacs.org Physical solvents are advantageous for bulk removal of acid gases from high-pressure sources because the absorption process is driven by Henry's Law and does not involve a chemical reaction, often leading to lower energy requirements for solvent regeneration compared to chemical solvents. acs.orgbre.com

Studies have shown that 1,2,3-TMP, which can be derived from renewable glycerol, exhibits favorable properties for CO₂ capture. acs.orgacs.orgfigshare.comresearchgate.net It is considered a "green" and non-toxic alternative to some conventional solvents. researchgate.netacs.org Key research findings have detailed its density, viscosity, and CO₂ solubility over a range of temperatures and pressures. acs.orgresearchgate.netresearchgate.net For instance, the solubility of CO₂ in 1,2,3-TMP has been systematically measured and compared to its constitutional isomer, diglyme. acs.org

The performance of a physical solvent is heavily dependent on its physical properties. The density and viscosity of 1,2,3-TMP have been measured at various temperatures to assess its suitability for industrial absorption columns. acs.orgacs.org

Table 1: Density of this compound at Various Temperatures

| Temperature (°C) | Density (g/cm³) |

|---|---|

| 20 | 0.9515 |

| 30 | 0.9426 |

| 40 | 0.9337 |

| 50 | 0.9248 |

| 60 | 0.9159 |

| 70 | 0.9070 |

| 80 | 0.8981 |

Data sourced from Flowers et al. (2017) acs.org

Table 2: Viscosity of this compound at Various Temperatures

| Temperature (°C) | Viscosity (cP) |

|---|---|

| 20 | 1.50 |

| 30 | 1.25 |

| 40 | 1.06 |

| 50 | 0.91 |

| 60 | 0.79 |

| 70 | 0.69 |

| 80 | 0.61 |

Data sourced from Flowers et al. (2017) acs.org

The crucial factor for a physical solvent is its ability to absorb the target acid gas. The solubility of CO₂ in 1,2,3-TMP has been quantified using Henry's Law constants, which indicate the partitioning of CO₂ between the gas and liquid phases. acs.org

Table 3: CO₂ Solubility in this compound (Henry's Constant)

| Temperature (°C) | Henry's Constant (atm) |

|---|---|

| 30 | 30.6 |

| 45 | 38.3 |

| 60 | 46.5 |

| 75 | 54.8 |

Data sourced from Flowers et al. (2017) acs.org

These research findings indicate that glycerol-derived triethers like 1,2,3-TMP warrant further investigation as next-generation solvents for CO₂ absorption and other acid gas removal applications. acs.orgacs.orgfigshare.comresearchgate.net

Studies on Solvation of Metal Species in Absorption Systems

The ability of a solvent to solvate various species, including metal ions, is a critical aspect of its performance in certain chemical processes. This compound has been investigated for its capacity to solvate metal cations, a property that is relevant in contexts such as electrolytes for electrochemical applications and potentially in specialized absorption systems where metal ions might be present. researchgate.netresearchgate.netrsc.org

Research has specifically noted the investigation of 1,2,3-TMP for the solvation of lithium (Li⁺) and sodium (Na⁺) cations. researchgate.netresearchgate.net The ether linkages in the 1,2,3-TMP molecule can coordinate with metal ions, a characteristic shared by glymes (glycol ethers) which are known for their strong cation-solvating abilities. researchgate.netresearchgate.net This solvating power is a key reason for their use in battery electrolytes. researchgate.netrsc.org

In one study focusing on Na-O₂ batteries, this compound was used as a solvent. rsc.org The study observed that the bio-based ether showed reactivity with the sodium-metal, highlighting the interaction between the solvent and the metal species. rsc.org The introduction of an ionic liquid into the 1,2,3-TMP electrolyte was found to improve the stability of the system, suggesting that the solvation environment of the sodium cation was modified, which in turn affected the interfacial reactions. rsc.org

Reactivity, Reaction Mechanisms, and Mechanistic Studies of 1,2,3 Trimethoxypropane

Ether Linkage Reactivity and Cleavage Pathways

1,2,3-Trimethoxypropane is characterized by three ether linkages attached to a propane (B168953) backbone. ontosight.ai These ether groups are generally stable, rendering the molecule less reactive than corresponding alcohols. ontosight.ai However, they are not entirely inert and can participate in specific chemical reactions, particularly those involving the cleavage of the ether bonds. ontosight.ai

The reactivity of the molecule is influenced by the presence of a tertiary carbon at the C-2 position of the propane chain. ehu.es This site is susceptible to nucleophilic attack. For instance, in the presence of metallic sodium, a reaction can occur at this tertiary carbon, leading to the cleavage of the C-O bond. ehu.es The proposed mechanism involves a nucleophilic attack by sodium on the tertiary carbon, resulting in the formation of a radical center on the carbon. ehu.es

Studies using mass spectrometry to analyze fragmentation patterns provide further insight into potential cleavage pathways. While molecular ions of alkyl ethers of aliphatic polyols often have low abundance, their decomposition patterns are informative. aip.org Common fragmentation involves the cleavage of carbon-carbon bonds adjacent to the ether-bearing carbons. aip.org For a methyl ether of glycerol (B35011), cleavage of the C(1)–C(2) and C(2)–C(3) bonds is observed. aip.org This suggests that under certain energetic conditions, the carbon backbone of this compound may cleave in addition to the C-O ether bonds.

Mechanistic Insights into Catalytic Roles in Organic Transformations (e.g., Hydrogenation, Reduction)

This compound serves as an effective solvent medium for various metal-catalyzed reduction and hydrogenation reactions, influencing their outcomes and efficiency. rsc.orgnih.gov It has been successfully used as a green alternative to petroleum-based solvents like THF, toluene (B28343), and dichloromethane (B109758) for the reduction of nitro compounds, esters, and carboxylic acids using mild reducing agents like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). rsc.org

Detailed studies have demonstrated its utility in specific catalytic systems. For the reduction of nitro compounds, iron(III) acetylacetonate (B107027) (Fe(acac)₃) is an effective catalyst in this compound. acs.org For the conversion of esters and carboxylic acids to alcohols, vanadium and indium catalysts, such as V(O)(OiPr)₃ and InBr₃, respectively, have been employed successfully in this solvent. acs.org

A notable application is the reduction of nitriles to primary amines. A new methodology was developed using TMDS in combination with copper(II) triflate (Cu(OTf)₂) as a catalyst in this compound. rsc.orgrsc.org This system shows excellent selectivity for the primary amine product. acs.org The choice of solvent is critical in this transformation; reactions using Cu(OTf)₂ show high conversion in 1,2,3-TMP and 2-MeTHF, whereas little to no conversion is observed in a less polar solvent like toluene, highlighting the solvent's role in the reaction mechanism. rsc.org

The following table summarizes key catalytic reductions carried out in this compound.

| Functional Group | Substrate Type | Catalyst | Reducing Agent | Product | Source |

|---|---|---|---|---|---|

| Nitro | Aromatic | Fe(acac)₃ | TMDS | Aniline | acs.org |

| Ester | Methyl Esters | V(O)(OiPr)₃ | TMDS | Alcohol | acs.org |

| Carboxylic Acid | Aliphatic & Aromatic | InBr₃ | TMDS | Alcohol | acs.org |

| Nitrile | Aromatic & Aliphatic | Cu(OTf)₂ | TMDS | Primary Amine | rsc.orgacs.org |

| Various | Nitrile, Nitro, Ester, Acid | - | LiAlH₄ | Corresponding Amine/Alcohol | rsc.orgrsc.org |

Kinetic Studies of Reactions Involving this compound

While this compound is utilized in numerous chemical transformations, detailed kinetic studies quantifying rate constants and activation energies for these reactions are not extensively reported in the literature. leeds.ac.uknih.gov However, the reported reaction conditions provide qualitative insights into the reaction kinetics.

For instance, the reduction of various functional groups using LiAlH₄ in this compound proceeds to completion within 2 hours at room temperature, suggesting favorable kinetics. rsc.org Metal-catalyzed reductions using TMDS typically require elevated temperatures and longer reaction times. The reduction of nitriles with Cu(OTf)₂/TMDS is conducted at 100 °C, while the Fe(acac)₃-catalyzed reduction of nitro compounds is performed at 80 °C, generally over 24 hours to achieve high conversion. acs.orgrsc.org

The following table outlines the typical reaction conditions, offering a qualitative view of the kinetics for transformations conducted in this compound.

| Reaction Type | Catalyst | Reducing Agent | Temperature | Time | Source |

|---|---|---|---|---|---|

| Reduction of Nitriles | Cu(OTf)₂ | TMDS | 100 °C | 24 h | acs.org |

| Reduction of Nitro Compounds | Fe(acac)₃ | TMDS | 80 °C | 24 h | acs.orgrsc.org |

| Reduction of Esters/Acids | V(O)(OiPr)₃ / InBr₃ | TMDS | 60 °C | 24 h | rsc.org |

| General Reduction | - | LiAlH₄ | 0 °C to Room Temp. | 2 h | rsc.org |

Influence of Solvent Polarity and Aprotic Nature on Reaction Mechanisms

This compound is classified as a polar aprotic solvent. researchgate.netwur.nlgoogle.com Its polarity arises from the three ether oxygen atoms, while its aprotic nature stems from the absence of acidic protons, as all hydroxyl groups of the parent glycerol molecule have been replaced by methoxy (B1213986) groups. researchgate.net These characteristics significantly influence the mechanisms of reactions conducted within it.

The solvent's polarity is crucial for dissolving polar reagents and stabilizing charged intermediates or transition states that can form during a reaction. rsc.orgnih.gov This stabilizing effect can lower the activation energy of a reaction, thereby increasing its rate. The enhanced performance of nitrile reduction with Cu(OTf)₂ in 1,2,3-TMP compared to non-polar toluene is a clear demonstration of the importance of its polarity. rsc.org As a polar aprotic solvent, it is a poor solvator for anions but effectively solvates cations, which can be advantageous in reactions involving anionic nucleophiles. acs.orgbritannica.com

Its aprotic nature is equally important, as it prevents the solvent from participating in acid-base chemistry, such as protonating strong bases or nucleophiles. google.com This makes it an ideal medium for reactions employing organometallic reagents, metal hydrides like LiAlH₄, and other base-sensitive compounds. rsc.orgresearchgate.net

The physical properties of this compound, particularly when compared to its linear isomer diglyme (B29089), underscore its suitability as a solvent. It possesses a lower viscosity, which can improve mass transfer rates. acs.org

| Property | This compound | Diglyme | Source |

|---|---|---|---|

| Molecular Formula | C₆H₁₄O₃ | C₆H₁₄O₃ | acs.org |

| Molar Mass (g/mol) | 134.18 | 134.18 | acs.org |

| Density at 20 °C (g/cm³) | 0.9452 | 0.9431 | acs.org |

| Viscosity at 25 °C (cP) | 1.18 | ~1.39 | acs.org |

| Nature | Polar Aprotic | Polar Aprotic | researchgate.net |

Derivatization Strategies and Analogues of 1,2,3 Trimethoxypropane

Synthesis of Substituted Glycerol (B35011) Ethers

The synthesis of substituted glycerol ethers from glycerol-derived platform molecules like epichlorohydrin (B41342) and glycidol (B123203) is a key strategy for creating analogues of 1,2,3-trimethoxypropane. scispace.comsci-hub.se These methods allow for the introduction of various alkoxy and aryloxy groups, leading to a broad family of glycerol di- and triethers. researchgate.netrsc.org

The synthesis of 1-alkoxy-2,3-dimethoxypropanes and 1-aryloxy-2,3-dimethoxypropanes can be achieved with high yield and selectivity through solvent-free, solid-liquid phase-transfer catalysis. researchgate.net This method involves reacting glycerol with a methylating agent in the presence of an inorganic base and a phase-transfer catalyst, such as an ammonium (B1175870) salt. researchgate.net The reaction proceeds efficiently at room temperature and atmospheric pressure, making it an environmentally benign process. researchgate.net

A variety of alcohols and phenols can be used to introduce different alkoxy and aryloxy substituents. For instance, the reaction of the appropriate alkoxide or phenoxide with a glycerol-derived platform molecule is a common method. scispace.com While using metallic sodium to form the alkoxide is effective, it raises safety and environmental concerns. scispace.com Alternative approaches using alkaline hydroxides have been explored to achieve total conversion of starting materials like epichlorohydrin. acs.org The choice of alcohol significantly impacts the final selectivity of the reaction. acs.org

The table below illustrates some examples of synthesized alkoxy- and aryloxy-dimethoxypropanes and their starting materials.

| Product | Starting Material 1 | Starting Material 2 | Catalyst/Base |

| 1-Butoxy-2,3-dimethoxypropane | Glycerol | Dimethyl sulfate (B86663), Butyl halide | Phase-transfer catalyst, KOH |

| 1-Phenoxy-2,3-dimethoxypropane | Glycerol | Dimethyl sulfate, Phenol | Phase-transfer catalyst, KOH |

| 1-(2,2,2-trifluoroethoxy)-2,3-dimethoxypropane | 2,2,2-trifluoroethyl glycidyl (B131873) ether (TFGE) | Methylating agent | Base |

This table is generated based on synthetic principles described in the referenced literature.

Beyond simple alkoxy and aryloxy substitutions, a diverse range of other glycerol triether derivatives has been synthesized. These include compounds with varying alkyl chain lengths, branched chains, and fluorinated substituents. researchgate.netrsc.orgsci-hub.se The synthesis of these derivatives often starts from glycerol, glycidol, or epichlorohydrin. sci-hub.se For example, a family of over sixty 1,3-dialkoxy-2-propanols and 1,2,3-trialkoxypropanes, with both symmetrical and unsymmetrical substitutions, has been prepared. researchgate.netrsc.org

The synthetic pathways often involve the reaction of glycidyl ethers with alcohols or the Williamson ether synthesis. scispace.comresearchgate.net For instance, 2,2,2-trifluoroethyl glycidyl ether (TFGE) has been used as a platform molecule to create asymmetric glycerol 1,3-diether-2-alcohol derivatives, which can be further converted to 1,2,3-triethers. researchgate.netresearchgate.net The etherification of glycerol with alcohols like n-butanol can lead to a mixture of mono-, di-, and tri-butyl glycerol ethers. researchgate.net

The following table showcases a selection of diverse glycerol triether derivatives that have been synthesized.

| Compound Name | Substituent at C1 | Substituent at C2 | Substituent at C3 | Reference |

| 1,2,3-Triethoxypropane | Ethoxy | Ethoxy | Ethoxy | acs.org |

| 1,2,3-Tributoxypropane | Butoxy | Butoxy | Butoxy | researchgate.net |

| 1,3-Bis(2,2,2-trifluoroethoxy)propan-2-methoxypropane | 2,2,2-trifluoroethoxy | Methoxy (B1213986) | 2,2,2-trifluoroethoxy | rsc.org |

| 1-Ethyl-2,3-dimethoxypropane | Ethyl | Methoxy | Methoxy | researchgate.netrsc.org |

| 1-iso-Propyl-2,3-dimethoxypropane | iso-Propyl | Methoxy | Methoxy | researchgate.netrsc.org |

This table is compiled from information available in the cited research articles.

Structure-Activity Relationship (SAR) Investigations for Tailored Properties

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of glycerol ether derivatives influences their properties, enabling the design of molecules for specific applications. researchgate.netrsc.org These investigations have explored the impact of substituents on properties like antimicrobial action, polarity, viscosity, and CO2 solubility. rsc.orgsemanticscholar.org

For instance, studies on methylated and chlorinated phenyl ethers of glycerol have shown that the nature and position of substituents on the aromatic ring, as well as the type of glycol side chain (glycerol, propylene (B89431) glycol, or trimethylene glycol), significantly affect their antibacterial and antifungal activity. semanticscholar.org It was found that ethers of 4-chloro-3,5-dimethylphenol (B1207549) were particularly effective. semanticscholar.org

In the context of solvents, the presence and nature of substituents dramatically alter the physicochemical properties. researchgate.net Key findings from SAR studies include:

Polarity and Hydrophobicity : The introduction of different alkyl or aryl groups allows for the fine-tuning of solvent polarity and hydrophobicity. rsc.org Fluorinated alkyl chains, for example, can lead to unusual combinations of moderate hydrophobicity and high polarity. researchgate.net

Viscosity : Eliminating hydrogen bonding by converting the secondary alcohol in 1,3-diether-2-propanols to a ketone or an ether linkage significantly reduces the viscosity of the resulting solvent. rsc.org

CO2 Solubility : Glycerol ether derivatives are promising candidates for CO2 capture solvents. rsc.org The absence of hydrogen bonding and the presence of dense ether functional groups contribute to high CO2 affinity. rsc.org Asymmetric glycerol triethers and 1,3-diether-2-ketones derived from 2,2,2-trifluoroethyl glycidyl ether (TFGE) have been synthesized and their CO2 solubility measured to understand these relationships. researchgate.netresearchgate.net

Toxicity : The ecotoxicity of glycerol ethers, as tested against Vibrio fischeri, generally increases with the length and number of substituents. rsc.org However, for larger molecules, an additional substituent at the C2 position can decrease toxicity compared to its analogues. rsc.org

Design Principles for Next-Generation Glycerol-Derived Solvents and Functional Materials

The insights gained from SAR studies have led to the formulation of design principles for creating advanced glycerol-derived solvents and functional materials with specific, tailored properties. researchgate.netrsc.org The goal is to develop "green" alternatives to conventional petroleum-derived solvents that are safer, biodegradable, and sourced from renewable glycerol. rsc.org

Key design principles include:

Tuning Polarity and Solvating Power : By strategically selecting alkyl, aryl, or fluorinated substituents, the polarity and hydrogen-bonding ability of the solvent can be precisely controlled. researchgate.netrsc.org This allows for the creation of solvents that can replace a wide range of conventional solvents, from nonpolar ethers and aromatic hydrocarbons to polar aprotic and protic solvents. researchgate.net

Minimizing Viscosity : For applications requiring low viscosity, such as in CO2 capture, the design should focus on eliminating hydroxyl groups. rsc.org Converting the central hydroxyl group of glycerol diethers into a ketone or a third ether linkage is an effective strategy. rsc.orgresearchgate.net

Enhancing Specific Interactions : For applications like CO2 capture, the design should maximize the density of ether oxygens, which have a high affinity for CO2. rsc.org The use of fluorinated groups can also enhance CO2 solubility. researchgate.net

Leveraging Asymmetry : The synthesis of asymmetric glycerol ethers, for example using platform molecules like TFGE, provides greater flexibility in molecular design, allowing for the incorporation of multiple distinct functional groups to achieve highly tailored properties. researchgate.netresearchgate.net

Ensuring Sustainability and Low Toxicity : A core principle is the use of glycerol as a renewable feedstock and the development of synthetic routes that adhere to the principles of green chemistry. rsc.orgsci-hub.se Ecotoxicity studies are important to ensure the environmental friendliness of the newly designed solvents. rsc.org

The versatility of the glycerol backbone, combined with these design principles, enables the creation of a vast library of potential solvents and functional materials with properties fine-tuned for specific applications, from reaction media to extraction solvents and CO2 capture agents. rsc.orgresearchgate.netacs.org

Computational Chemistry and Modeling Studies of 1,2,3 Trimethoxypropane

Computational chemistry serves as a powerful tool for predicting and understanding the properties and behavior of molecules like 1,2,3-trimethoxypropane (1,2,3-TMP). Through various modeling techniques, researchers can gain insights into its electronic structure, thermophysical properties, and interactions with other substances, guiding experimental work and application development.

Environmental Footprint and Ecotoxicological Research of 1,2,3 Trimethoxypropane

Low Toxicity Profile and Safety Assessments

Comprehensive toxicity studies conducted according to Organisation for Economic Co-operation and Development (OECD) guidelines have demonstrated that 1,2,3-Trimethoxypropane possesses a low toxicity profile. figshare.com Research confirms its low acute toxicity, absence of skin sensitization and mutagenicity, and minimal ecotoxicity in aquatic environments. figshare.com

Acute toxicity assessments are crucial for understanding the potential hazards from short-term exposure to a chemical. For this compound, these evaluations were performed following established OECD guidelines to ensure data reliability and regulatory acceptance.

Oral Toxicity: Studies following the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method) have been conducted to evaluate the effects of single, substantial oral exposure to 1,2,3-TMP. figshare.com

| Test Guideline | Endpoint | Species | Dose/Concentration | Results |

|---|---|---|---|---|

| OECD Guideline 402 | Acute Dermal Toxicity (Limit Test) | Wistar Rat | 2000 mg/kg bw | No mortality or systemic toxicity observed. rochester.edu |

| OECD Guideline 423 | Acute Oral Toxicity | Data Not Available | Data Not Available | Characterized as having low acute toxicity. figshare.com |

| Study Type | Result |

|---|---|

| Skin Sensitization | Negative / No skin sensitization observed. figshare.com |

Mutagenicity assessments are performed to determine if a substance can cause genetic mutations. For this compound, these tests have shown no evidence of mutagenic activity. figshare.com This lack of mutagenicity is a key factor in its classification as a safe and green solvent.

| Study Type | Result |

|---|---|

| Mutagenicity | Negative / No mutagenicity observed. figshare.com |

The impact of a chemical on aquatic life is a critical component of its environmental footprint. Ecotoxicity studies for this compound, including evaluations consistent with the OECD Guideline 203 for fish acute toxicity, have demonstrated low toxicity for the aquatic environment. figshare.com These findings support its use as a solvent with a reduced environmental impact compared to more hazardous traditional solvents.

| Test Guideline | Endpoint | Result |

|---|---|---|

| OECD Guideline 203 (Fish, Acute Toxicity Test) | Aquatic Ecotoxicity | Low toxicity / No ecotoxicity observed in an aquatic environment. figshare.com |

Biodegradation Studies and Environmental Fate

This compound is synthesized from glycerol (B35011), a renewable resource derivable from plant or animal triglycerides. rsc.orgrochester.edu This bio-based origin is a cornerstone of its classification as a "green" solvent. rochester.edu While specific, publicly available biodegradation pathway studies are limited, its characterization as a green alternative to conventional solvents like diglyme (B29089) suggests a more favorable environmental fate. rsc.orgrochester.edu The emphasis on its renewable carbon source and eco-efficient production process aligns with the principles of green chemistry, which favor substances that degrade into innocuous products after their use. figshare.com

Inclusion in Solvent Sustainability Guides (e.g., GlaxoSmithKline Solvent Sustainability Guide) and Green Chemistry Metrics

The performance of this compound has been evaluated within the framework of established green chemistry tools, such as the GlaxoSmithKline (GSK) Solvent Sustainability Guide. rsc.org This guide assesses solvents based on a range of criteria including waste, environmental impact, health, and safety. rsc.org

In an updated version of the guide, this compound was included among newly evaluated solvents. rsc.org Due to a lack of extensive experimental data for the compound at the time, some assessments were made based on assumptions from chemicals with similar structures. The evaluation concluded that the scores for this compound are quite low for human health concerns, reinforcing its profile as a safer solvent alternative. rsc.org Its inclusion in such guides is indicative of the growing interest in glycerol-derived ethers as sustainable solvents for various industrial applications. rsc.orgrochester.edu

Comparative Environmental Impact with Traditional and Emerging Solvents

An in-depth comparison of 1,2,3-TMP with established industrial solvents and newer bio-based alternatives highlights its competitive standing as an environmentally conscious choice. While it exhibits a benign ecotoxicological profile, its biodegradability presents a more complex picture.

Ecotoxicological Advantages:

Studies conducted according to OECD guidelines have consistently shown that 1,2,3-TMP possesses low acute toxicity and is not associated with skin sensitization or mutagenicity. rsc.org Crucially, it demonstrates no ecotoxicity in aquatic environments, a significant advantage over many traditional solvents known for their harmful effects on marine life. rsc.org

For instance, traditional aromatic solvents like toluene (B28343) and xylene are recognized for their moderate to high acute toxicity to aquatic organisms. dcceew.gov.au Toluene, a common industrial solvent, can cause membrane damage in plants, while xylene is classified as having high acute and chronic toxicity to aquatic life. dcceew.gov.au Even some other ether-based solvents, such as diglyme, which is an isomer of 1,2,3-TMP, are noted for their reproductive toxicity in animals. honeywell-pmt.comrsc.org

In contrast, emerging bio-based solvents like Cyrene™ are also being developed with a focus on reduced environmental impact, boasting a high percentage of bio-based content. mygreenlab.org However, like 1,2,3-TMP, the biodegradability of some of these newer solvents may not always be rapid. mygreenlab.org Ionic liquids, another class of emerging solvents, present a varied and complex environmental profile that is highly dependent on their specific chemical structure, with some showing persistence in aquatic and terrestrial environments. researchgate.netrsc.org

A Closer Look at Biodegradability:

While exhibiting a strong safety and ecotoxicity profile, the biodegradability of 1,2,3-TMP has been described as relatively low. rsc.org This contrasts with some traditional solvents like acetone, which is readily degraded by microorganisms in soil and water. wikipedia.orgdcceew.gov.au However, it is important to note that even solvents considered "readily biodegradable" can have other significant environmental drawbacks. Acetone, for example, is a volatile organic compound (VOC) that can contribute to air pollution, although the U.S. EPA has exempted it from federal VOC regulations due to its low photochemical reactivity. wikipedia.org

The term "readily biodegradable" typically implies that a substance will degrade by at least 60% within a 28-day period under specific OECD test conditions (such as the OECD 301 series). oecd.orgaropha.comconcawe.eu While specific percentage data for 1,2,3-TMP under these tests are not widely published, its characterization as having "relatively low biodegradability" suggests it may not meet this stringent criterion. Diglyme is also not readily biodegradable. honeywell-pmt.comchemicalbook.com

Interactive Data Table: Comparative Environmental Profile of Solvents

| Solvent | Type | Aquatic Toxicity (LC50/EC50) | Biodegradability | Other Environmental Notes |

| This compound | Emerging Bio-based | No ecotoxicity reported in aquatic environments rsc.org | Relatively low rsc.org | Derived from glycerol, a renewable feedstock. researchgate.net |

| Toluene | Traditional | Moderate acute toxicity to aquatic life | Degrades in water and soil | Volatile Organic Compound (VOC); can contribute to smog formation. alberta.ca |

| Xylene | Traditional | High acute and chronic toxicity to aquatic life dcceew.gov.au | Biodegradation is an important process in subsurface soils and groundwater. cdc.gov | Volatile Organic Compound (VOC); can contribute to smog formation. alberta.ca |

| Acetone | Traditional | Slight toxicity to aquatic life dcceew.gov.au | Readily biodegradable wikipedia.orgdcceew.gov.au | Exempt from U.S. EPA VOC regulations; can be a groundwater contaminant. wikipedia.orgdcceew.gov.au |

| Diglyme | Traditional | Practically non-toxic to aquatic life honeywell-pmt.com | Not readily biodegradable honeywell-pmt.comchemicalbook.com | Reproductive toxin in animals. honeywell-pmt.comrsc.org |

| Cyrene™ | Emerging Bio-based | Data not readily available | Not yet verified mygreenlab.org | High bio-based content (98.6%). mygreenlab.org |

| Ionic Liquids (general) | Emerging | Varies widely with structure; some can be toxic to aquatic life. nih.govnih.gov | Varies widely; some are persistent. researchgate.netrsc.org | Low vapor pressure reduces air pollution, but persistence can be a concern. rsc.org |

Detailed Research Findings:

The development of 1,2,3-TMP from glycerol, a byproduct of biodiesel production, underscores its foundation in the principles of green chemistry. researchgate.net Its favorable ecotoxicological profile, as determined by standardized OECD testing, makes it a compelling alternative to more hazardous traditional solvents. rsc.org The lack of aquatic toxicity is a particularly strong attribute, mitigating the risk of harm to ecosystems in the event of accidental release.

However, the conversation around "green" solvents is evolving to encompass the entire life cycle of a chemical, from its production to its ultimate fate in the environment. While low toxicity is a critical factor, persistence due to slower biodegradation can also have long-term environmental consequences. The "relatively low biodegradability" of 1,2,3-TMP warrants further investigation to fully understand its environmental persistence and potential for bioaccumulation, although its low potential for the latter has been suggested for its isomer, diglyme. honeywell-pmt.com

Advanced Analytical Methodologies for 1,2,3 Trimethoxypropane Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 1,2,3-trimethoxypropane, providing detailed insight into its molecular architecture and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity evaluation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each atom in the molecule.

Similarly, the ¹³C NMR spectrum provides evidence for the different carbon environments within the molecule. docbrown.info The number of distinct signals corresponds to the number of non-equivalent carbon atoms, and their chemical shifts are indicative of their bonding and proximity to electronegative oxygen atoms. docbrown.info For this compound, this allows for the clear identification of the three methoxy (B1213986) carbons and the three carbons of the propane (B168953) backbone.

The following tables summarize the expected NMR data for this compound.

¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| CH₂ (C1, C3) | 3.42 | d, J=5.4 Hz |

| CH (C2) | 3.33 | quint, J=5.4 Hz |

| OCH₃ (C1, C3) | 3.32 | s |

¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| CH₂ (C1, C3) | 71.9 |

| CH (C2) | 80.6 |

| OCH₃ (C1, C3) | 59.0 |

NMR data is predictive and can vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) Coupled Techniques (e.g., GC-MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for the identification and quantification of this compound. rsc.org In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component as it elutes. rsc.org

Upon entering the mass spectrometer, this compound molecules are ionized, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. nist.gov The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and its various fragments. docbrown.info The molecular ion peak confirms the molecular weight of the compound (134.17 g/mol ). nih.govnist.gov

The fragmentation pattern provides structural information. Common fragmentation pathways for ethers include the cleavage of C-O and C-C bonds. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing key fragments at m/z values of 102, 89, 59, and 45. nist.govnih.gov

Key Mass Fragments for this compound (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 59 | 99.99 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ |

| 45 | 81.10 | [CH₂OCH₃]⁺ |

| 89 | 77.10 | [M - OCH₃ - H₂]⁺ |

| 58 | 46.40 | [C₃H₆O]⁺ |

Data sourced from the MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center. nih.gov

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is the premier technique for evaluating the purity of volatile compounds like this compound and for monitoring the progress of its synthesis. rsc.org The principle of GC involves injecting a sample into a carrier gas stream, which then flows through a column containing a stationary phase. azom.com Components of the sample interact differently with the stationary phase, causing them to travel through the column at different rates and elute at characteristic times, known as retention times. rsc.org

For purity assessment, a sample of this compound is analyzed, and the resulting chromatogram should ideally show a single, sharp peak. The presence of other peaks indicates impurities, such as starting materials (e.g., glycerol), partially methylated intermediates (e.g., 1,3-dimethoxypropan-2-ol), or solvent residues. rsc.org The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity analysis.

During synthesis, GC can be used to monitor the reaction by taking small aliquots from the reaction mixture over time. rsc.org This allows researchers to track the consumption of reactants and the formation of the desired product, helping to optimize reaction conditions such as temperature, time, and catalyst loading. rsc.org A typical GC method for analyzing this compound might use a DB-5MS capillary column with helium as the carrier gas. rsc.org The oven temperature is programmed to ramp from an initial temperature (e.g., 70°C) to a final temperature (e.g., 310°C) to ensure the separation of all components. rsc.org The retention time for this compound under specific conditions has been reported as 7.49 minutes. rsc.org

Specialized Measurements for Application-Specific Parameters

Beyond structural and purity analysis, certain physical properties of this compound are critical for its intended applications, necessitating specialized measurement techniques.

Density Measurement Techniques (e.g., using Oscillating U-tube Densitometers)

The density of this compound is a key thermophysical property, particularly when it is considered for use as a physical solvent, for example, in CO₂ absorption applications. researchgate.net Accurate density measurements are typically performed using an oscillating U-tube densitometer. wikipedia.orgrsc.org

This instrument works by filling a U-shaped glass tube with the sample liquid and then electronically exciting the tube to oscillate at its natural frequency. wikipedia.organton-paar.com The frequency of this oscillation is directly related to the total mass of the tube and its contents. Since the volume of the tube is precisely known, the density of the sample can be calculated with high precision from the oscillation period. wikipedia.orgresearchgate.net Modern instruments automatically calculate the density after calibration with substances of known density, such as air and water. wikipedia.org

The density of this compound is temperature-dependent, generally decreasing as the temperature increases. Therefore, these measurements are conducted under precise temperature control. researchgate.netrsc.org This data is crucial for process design and engineering calculations where this compound is used as a solvent or heat transfer fluid. One reported density value for this compound is 0.946 g/cm³ at 25°C. lookchem.com

Reported Density of this compound

| Temperature (°C) | Density (g/cm³) |

|---|

Viscosity Measurement Techniques (e.g., using Rotational Viscometers)

The determination of dynamic viscosity is crucial for understanding the fluid dynamics of this compound (TMP), particularly in applications such as a physical solvent for CO2 absorption. researchgate.netfigshare.com Rotational viscometers are a primary tool for this purpose, offering precise measurements of a fluid's resistance to flow under an applied force. measurlabs.comanton-paar.com

In a typical setup for characterizing a compound like 1,2,3-TMP, a rotational viscometer measures the torque required to rotate a spindle submerged in the sample fluid at a constant angular velocity. researchgate.netanton-paar.com The resistance encountered by the spindle is directly proportional to the fluid's dynamic viscosity. measurlabs.com For accurate measurements across different temperature ranges, the viscometer is often equipped with a temperature controller, as viscosity is highly dependent on temperature. researchgate.netlabtron.com

Research on 1,2,3-TMP has utilized this methodology to characterize its viscosity at various temperatures. researchgate.netfigshare.comacs.orgkpfu.ru For instance, studies have reported viscosity measurements for 1,2,3-TMP from 293.15 K to 353.15 K (20 °C to 80 °C). researchgate.net These measurements are essential for evaluating its performance against other industrial solvents, such as Selexol™, where lower viscosity is advantageous for process efficiency. researchgate.net

The data below, from a study on 1,2,3-TMP as a physical solvent, illustrates the temperature dependency of its viscosity.

| Temperature (K) | Dynamic Viscosity (mPa·s) |

|---|---|

| 293.15 | 2.00 |

| 303.15 | 1.62 |

| 313.15 | 1.33 |

| 323.15 | 1.11 |

| 333.15 | 0.95 |

| 343.15 | 0.81 |

| 353.15 | 0.71 |

Vapor Pressure Determination Methods

Vapor pressure is a fundamental thermophysical property that dictates the volatility of a substance. For this compound, accurate vapor pressure data is essential for designing and modeling gas separation processes. researchgate.netacs.org The transpiration method is a well-established technique for determining the vapor pressure of compounds with low volatility, including various ethers. researchgate.netacs.orgresearchgate.net